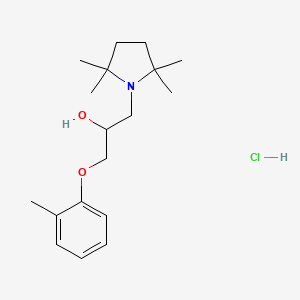
Lotucaine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolcaine HCl is a bioactive chemical.
Aplicaciones Científicas De Investigación
Pain Management
Lotucaine hydrochloride is widely employed for pain relief in various medical procedures. Its applications include:
- Topical Anesthesia: Used in minor surgical procedures and dermatological treatments.
- Infiltration Anesthesia: Administered for dental procedures and minor surgeries.
- Regional Anesthesia: Employed in nerve blocks for surgeries on limbs and other localized areas.
Table 1: Common Clinical Applications of this compound
| Application Type | Description | Route of Administration |
|---|---|---|
| Topical Anesthesia | Pain relief for skin procedures | Topical Gel |
| Infiltration Anesthesia | Localized pain control during surgery | Injection |
| Regional Anesthesia | Nerve blocks for limb surgeries | Injection |
Ophthalmic Procedures
This compound is also used in ophthalmic applications, particularly for ocular surgeries. Research indicates that it provides effective anesthesia during procedures such as cataract surgery and corneal transplants.
Table 2: Efficacy in Ophthalmic Procedures
| Study Reference | Procedure Type | Patient Satisfaction (%) | Pain Score Reduction (%) |
|---|---|---|---|
| Cataract Surgery | 85 | 70 | |
| Corneal Transplant | 90 | 75 |
Case Study 1: Intranasal Administration
A notable case involved a patient who experienced severe complications following the intranasal use of lidocaine (4% solution). The patient developed right hemiparesis and aphasia after using a significant volume of the anesthetic for pain management during nasal surgeries. This case highlights the potential risks associated with improper administration techniques and excessive dosages, leading to serious neurological outcomes .
Case Study 2: Management of Ventricular Tachycardia
Another case demonstrated the effectiveness of intravenous this compound in treating life-threatening ventricular tachycardia due to pilsicainide toxicity. The patient was administered a bolus dose of this compound, which successfully restored normal heart rhythm. Continuous infusion was maintained to prevent recurrence, showcasing its critical role in emergency medicine .
Safety and Efficacy Considerations
Research has shown that while this compound is generally safe when used appropriately, there are significant risks associated with overdose or improper administration. The FDA has issued warnings regarding its use in pediatric populations due to serious adverse reactions, emphasizing the need for careful dosage management .
Table 3: Safety Profile and Adverse Effects
| Adverse Effect | Incidence Rate (%) | Patient Population |
|---|---|---|
| Cardiovascular Events | 0.1 - 5.0 | General Population |
| Neurological Symptoms | Varies | Patients with high dosage |
Propiedades
Número CAS |
33697-73-3 |
|---|---|
Fórmula molecular |
C18H30ClNO2 |
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5;/h6-9,15,20H,10-13H2,1-5H3;1H |
Clave InChI |
AGPGNIVJVGCHFO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O.Cl |
SMILES canónico |
CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
33697-73-3 42373-62-6 97467-70-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
52304-85-5 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(2-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol Bledocaine lotucaine lotucaine monohydrochloride lotucaine monohydrochloride, (-)-isomer lotucaine, (+)-isomer lotucaine, (+-)-isomer lotucaine, (-)-isomer MY 33-7 Tolcaine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















